3-(4-Fluorophenyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNUQACWNIURTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362714 | |
| Record name | 3-(4-fluorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10540-33-7 | |
| Record name | 4′-Fluoro[1,1′-biphenyl]-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10540-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-fluorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Fluorophenyl Benzonitrile and Analogues
Established Reaction Pathways for 3-(4-Fluorophenyl)benzonitrile Synthesis
Traditional methods for the synthesis of this compound and its analogues have relied on robust and well-understood reaction pathways. These include transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and Grignard-based methodologies.
Transition-Metal-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a primary method for constructing the biaryl scaffold of this compound. This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or its ester derivatives. For the synthesis of this compound, this would involve the reaction of 3-cyanophenylboronic acid with 1-fluoro-4-iodobenzene (B1293370) or a related halogenated fluorobenzene.
The versatility of the Suzuki-Miyaura coupling allows for a wide range of substrates and functional groups to be tolerated. Research has demonstrated the synthesis of various substituted biaryl compounds using this method. mdpi.comgre.ac.uk For instance, the coupling of different arylboronic acids/esters with aryl halides in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ has been shown to produce a variety of 4-arylthiophene-2-carbaldehydes in moderate to excellent yields. mdpi.com Similarly, nickel-catalyzed Suzuki-Miyaura reactions have been explored as a more cost-effective alternative to palladium for the synthesis of 2-arylthiophenes. rasayanjournal.co.in
The reaction conditions for Suzuki-Miyaura coupling can be optimized to improve yields and reaction times. Factors such as the choice of catalyst, base, solvent, and temperature play a crucial role. Microwave-assisted synthesis has also been employed to accelerate these reactions significantly.
Table 1: Examples of Suzuki-Miyaura Coupling for Biaryl Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 4-bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 4-Phenylthiophene-2-carbaldehyde | Good | mdpi.com |
| Aryl Halides | Arylboronic Acids | Ni-catalyst | - | - | 2-Arylthiophenes | - | rasayanjournal.co.in |
| 3-Cyanophenylboronic acid | 1-Fluoro-4-iodobenzene | Pd(OAc)₂ | K₂CO₃ | Ethanol/Water | This compound | High | - |
| Aryl Esters | Arylboronic Acids | Pd-PEPPSI type precatalysts | - | - | Sterically and electronically diverse aryl esters | Good to Excellent | researchgate.net |
This table is representative and specific yields for this compound may vary based on precise reaction conditions.
Nucleophilic Aromatic Substitution Approaches for Fluorinated Benzonitriles
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of fluorinated benzonitriles. nih.gov In this type of reaction, a nucleophile replaces a leaving group, typically a halide, on an aromatic ring. For the synthesis of compounds like this compound, this could involve the reaction of a nucleophilic cyanide source with a fluorinated biphenyl (B1667301) precursor or the reaction of a fluoride (B91410) source with a cyanobiphenyl precursor.
The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction. masterorganicchemistry.com In the context of polyfluoroarenes, the high electronegativity of fluorine atoms makes the aromatic ring susceptible to nucleophilic attack. nih.gov
Studies have shown that the reactivity of halogens in nucleophilic aromatic substitution follows the order F >> Br > Cl >>> I, which is in contrast to aliphatic substitution. nih.gov This makes fluorine an excellent leaving group in this context. The choice of solvent is also critical, with polar aprotic solvents like DMSO often enhancing the reaction rate. nih.govnih.gov
Grignard Addition and Subsequent Transformation Methods
Grignard reagents, organomagnesium halides (RMgX), are powerful nucleophiles used to form new carbon-carbon bonds. chemguide.co.uk A synthetic route to this compound could potentially involve the addition of a 4-fluorophenyl Grignard reagent to a suitable cyanobenzaldehyde or a related electrophile, followed by transformations to yield the final product.
A documented example involves a double Grignard reaction for the synthesis of citalopram (B1669093) analogues. nih.gov In this procedure, 4-fluorophenylmagnesium bromide is reacted with a phthalide (B148349) derivative, followed by a second Grignard reagent to introduce another functional group. nih.gov This highlights the potential of Grignard reagents to construct complex molecules containing the 4-fluorophenyl moiety.
Another approach is the addition of a Grignard reagent to a nitrile, which, after hydrolysis, yields a ketone. masterorganicchemistry.com For example, reacting 3-bromobenzonitrile (B1265711) with 4-fluorophenylmagnesium bromide could potentially lead to 3-(4-fluorobenzoyl)benzonitrile after workup. Subsequent reduction or other transformations could then be employed. The reaction of 5-cyanophthalide (B15270) with 4-fluorophenyl magnesium bromide has been shown to produce 3-(4-fluorobenzoyl)benzonitrile.
Emerging and Green Chemistry Approaches in Benzonitrile (B105546) Functionalization
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of electrocatalysis, photoredox catalysis, and flow chemistry for the synthesis and functionalization of benzonitriles.
Electrocatalytic and Photoredox Catalysis in Nitrile Synthesis
Electrocatalysis and photoredox catalysis offer green alternatives to traditional synthetic methods by utilizing electricity or light to drive chemical reactions, often under mild conditions.
Electrocatalysis has been investigated for the synthesis of nitriles from various starting materials. One approach involves the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using a simple nickel catalyst in an aqueous electrolyte at room temperature. rsc.orgrsc.orgchemrxiv.org This method proceeds through a dehydrogenation-imination-dehydrogenation sequence. rsc.orgrsc.org Another electrochemical method describes the direct conversion of benzoic acid to benzonitrile via paired electrosynthesis in liquid ammonia. bohrium.com
Photoredox catalysis , which uses visible light to initiate single-electron transfer processes, has also emerged as a powerful tool for nitrile synthesis. rsc.orgrsc.org This method allows for the generation of reactive intermediates under mild conditions. sioc-journal.cn For instance, visible-light-mediated photoredox catalysis has been used for the cyanation of aryl halides, providing a benign route to aryl nitriles at room temperature. chinesechemsoc.org This strategy avoids the use of highly toxic cyanation reagents and air-sensitive ligands. chinesechemsoc.org
Table 2: Emerging Catalytic Methods for Nitrile Synthesis
| Method | Catalyst/Mediator | Substrate(s) | Key Features | Reference |
| Electrocatalysis | Nickel catalyst | Primary alcohols, Ammonia | Room temperature, Aqueous electrolyte | rsc.orgrsc.orgchemrxiv.org |
| Paired Electrosynthesis | - | Benzoic acid, Liquid ammonia | Direct conversion, No toxic reagents | bohrium.com |
| Photoredox Catalysis | Photoredox/Nickel dual catalysis | Aryl halides, Cyanide source | Room temperature, Benign conditions | chinesechemsoc.org |
| Visible-light Photoredox Catalysis | Eosin Y / Ru(bpy)₃Cl₂ | Hydroxyimino acids | Mild conditions, Broad functional group compatibility | rsc.orgrsc.org |
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov
Continuous-flow processes have been developed for the synthesis and transformation of benzonitriles. For example, the continuous catalytic transfer hydrogenation of benzonitrile to benzylamine (B48309) has been demonstrated using a palladium on carbon catalyst in a flow system. rsc.orgrsc.orgresearchgate.net This method showed a significant increase in catalyst productivity compared to batch reactions. rsc.org
Microfluidic continuous-flow systems have also been utilized for the synthesis of radiolabeled benzonitrile derivatives for applications such as positron emission tomography (PET). nih.gov These systems allow for rapid optimization of reaction conditions and efficient production of radiopharmaceuticals. nih.gov The synthesis of fluorine-18 (B77423) labeled 3-fluoro-5-[(pyridin-3-yl)ethynyl] benzonitrile has been successfully achieved using a commercial continuous-flow microfluidics device. nih.gov
Mechanistic Investigations of Synthetic Routes towards this compound
Understanding the underlying mechanisms of synthetic reactions is fundamental to optimizing reaction conditions, improving yields, and developing novel and more efficient pathways. The synthesis of biaryl compounds such as this compound is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. Mechanistic investigations into these routes, particularly those involving palladium and copper, have provided critical insights into the catalytic cycles that govern the formation of the key carbon-carbon bond.
The most common methods for synthesizing this compound involve the coupling of an aryl halide or pseudohalide with an organometallic reagent. The primary routes whose mechanisms have been investigated include Suzuki-Miyaura coupling, Negishi coupling, and the Ullmann reaction. These reactions, while all forming a new C-C bond, operate via distinct catalytic cycles and intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most prevalent methods for constructing biaryl linkages due to their high efficiency, functional group tolerance, and the continuous development of sophisticated catalysts and ligands. organic-chemistry.org The synthesis of this compound via these methods would typically involve reacting a 3-substituted benzonitrile (e.g., 3-bromo- (B131339) or 3-iodobenzonitrile) with a 4-fluorophenyl organometallic species.
Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is a powerful tool for this transformation. numberanalytics.comiitk.ac.in The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species. nrochemistry.com
The catalytic cycle consists of three primary steps:
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (e.g., 3-bromobenzonitrile) to a coordinatively unsaturated 14-electron Pd(0) complex. This step forms a square planar Pd(II) intermediate. wikipedia.org The reaction initially forms a cis-palladium complex, which typically isomerizes rapidly to the more stable trans-complex. wikipedia.org
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., 4-fluorophenylboronic acid) to the Pd(II) complex. nrochemistry.com For this transfer to occur, the organoboron compound must first be activated by a base (such as K₂CO₃ or K₃PO₄), which coordinates to the boron atom to form a more nucleophilic boronate "ate" complex. wikipedia.orgorganic-chemistry.org This complex then reacts with the Pd(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex. The exact mechanism of transmetalation is still a subject of detailed study. wikipedia.org
Reductive Elimination : In the final step, the two organic ligands on the diorganopalladium(II) complex couple and are eliminated from the metal center to form the desired biaryl product, this compound. numberanalytics.com This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nrochemistry.com
Table 1: Mechanistic Steps of the Suzuki-Miyaura Coupling
| Step | Description | Reactants | Intermediate/Product |
| 1. Oxidative Addition | The Pd(0) catalyst adds to the aryl halide, increasing its oxidation state to Pd(II). | Pd(0) + 3-Bromobenzonitrile | trans-(3-cyanophenyl)palladium(II) bromide |
| 2. Transmetalation | The organic group from the activated boronic acid is transferred to the palladium center. | Pd(II) complex + (4-Fluorophenyl)boronate | Diaryl-Pd(II) complex |
| 3. Reductive Elimination | The coupled product is eliminated, regenerating the Pd(0) catalyst. | Diaryl-Pd(II) complex | This compound + Pd(0) |
Negishi Coupling Mechanism
The Negishi coupling offers an alternative palladium- or nickel-catalyzed route, utilizing an organozinc reagent instead of an organoboron compound. wikipedia.org This method is known for its high reactivity and functional group tolerance. The synthesis of this compound would involve the reaction of an aryl halide like 3-chlorobenzonitrile (B1581422) with a (4-fluorophenyl)zinc halide.
The catalytic cycle of the Negishi coupling is analogous to that of the Suzuki coupling: wikipedia.org
Oxidative Addition : A Pd(0) or Ni(0) catalyst undergoes oxidative addition with the aryl halide (3-halobenzonitrile) to form a Pd(II) or Ni(II) intermediate. wikipedia.org
Transmetalation : The organozinc reagent transfers its organic group (the 4-fluorophenyl moiety) to the metal center. Unlike Suzuki coupling, this step does not typically require activation by a base. wikipedia.org
Reductive Elimination : The final step is the reductive elimination of the cross-coupled product, this compound, which regenerates the active low-valent metal catalyst. caltech.edu
Table 2: Mechanistic Steps of the Negishi Coupling
| Step | Description | Reactants | Intermediate/Product |
| 1. Oxidative Addition | The Pd(0) or Ni(0) catalyst adds to the aryl halide. | Pd(0) + 3-Chlorobenzonitrile | (3-cyanophenyl)palladium(II) chloride |
| 2. Transmetalation | The 4-fluorophenyl group is transferred from the organozinc reagent to the palladium center. | Pd(II) complex + (4-Fluorophenyl)zinc chloride | Diaryl-Pd(II) complex |
| 3. Reductive Elimination | The desired biaryl is formed, and the catalyst is regenerated. | Diaryl-Pd(II) complex | This compound + Pd(0) |
Copper-Catalyzed Ullmann Reaction
The Ullmann reaction is a classic method for forming biaryl compounds through the copper-mediated coupling of two aryl halides. organic-chemistry.org While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern variations often use catalytic amounts of copper with various ligands. researchgate.net
The mechanism of the Ullmann reaction is less definitively established than its palladium-catalyzed counterparts. Several pathways have been proposed:
Oxidative Addition/Reductive Elimination : One proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. Here, an active Cu(I) species undergoes oxidative addition with an aryl halide to form a Cu(III) intermediate. A second oxidative addition or a transmetalation-like step with another aryl halide molecule, followed by reductive elimination, yields the biaryl product and regenerates the Cu(I) catalyst. organic-chemistry.org
Radical Mechanism : An alternative proposal involves the single-electron transfer from copper metal to the aryl halide, generating an aryl radical. The combination of two aryl radicals then forms the biaryl product. ambeed.com
For the synthesis of this compound, an Ullmann-type reaction could potentially couple 3-iodobenzonitrile (B1295488) with 1-fluoro-4-iodobenzene, though controlling the formation of the desired asymmetric product over symmetric byproducts (dicyanobiphenyl and difluorobiphenyl) would be a significant challenge.
Chemical Reactivity and Derivatization of 3 4 Fluorophenyl Benzonitrile
Transformations of the Nitrile Group in 3-(4-Fluorophenyl)benzonitrile
The cyano group is a versatile functional handle, capable of being converted into various other functionalities, including carbonyls, amines, and heterocyclic systems. researchgate.net
The nitrile group of this compound can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. The reaction proceeds through a carboxamide intermediate. wikipedia.org
Acid-Catalyzed Hydrolysis: In the presence of strong acids like sulfuric or hydrochloric acid, the nitrile is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. semanticscholar.orgznaturforsch.com This process typically requires elevated temperatures to proceed efficiently. znaturforsch.com
Base-Catalyzed Hydrolysis: Treatment with a strong base, such as sodium hydroxide (B78521), also facilitates hydrolysis. The hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation during workup yields the carboxylic acid. wikipedia.org
While direct esterification from the nitrile is not a standard transformation, the carboxylic acid obtained from hydrolysis can be readily converted to its corresponding ester via Fischer esterification. This involves reacting the carboxylic acid with an alcohol under acidic conditions.
| Reaction | Reagents | Intermediate | Final Product |
| Acid Hydrolysis | H₂SO₄ or HCl, H₂O, heat | 3-(4-Fluorophenyl)benzamide | 3-(4-Fluorophenyl)benzoic acid |
| Base Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-(4-Fluorophenyl)benzamide | 3-(4-Fluorophenyl)benzoic acid |
| Esterification | R-OH, H⁺ (from acid) | - | Methyl 3-(4-fluorophenyl)benzoate |
The nitrile group is readily reduced to form primary amines or, under specific conditions, aldehydes.
Reduction to Primary Amines: This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an aqueous workup. libretexts.orglibretexts.orglibretexts.org Catalytic hydrogenation, employing hydrogen gas (H₂) with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni), is also an effective method for converting nitriles to primary amines. libretexts.orgresearchgate.net
Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde can be accomplished using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H). The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. libretexts.org The intermediate imine is hydrolyzed upon workup to yield the aldehyde.
| Reagent | Product | Functional Group Transformation |
| Lithium Aluminum Hydride (LiAlH₄) | [3-(4-Fluorophenyl)phenyl]methanamine | -C≡N → -CH₂NH₂ |
| Hydrogen (H₂) with Pd/C | [3-(4-Fluorophenyl)phenyl]methanamine | -C≡N → -CH₂NH₂ |
| Diisobutylaluminium Hydride (DIBAL-H) | 3-(4-Fluorophenyl)benzaldehyde | -C≡N → -CHO |
The nitrile group in this compound can participate in various cyclization reactions to form nitrogen-containing heterocycles. These reactions are crucial for synthesizing scaffolds of medicinal and material interest. One common approach is the [3+2] cycloaddition reaction with 1,3-dipoles. For instance, reaction with azides can lead to the formation of tetrazoles. Additionally, benzonitrile (B105546) derivatives can undergo cyclotrimerization in the presence of certain catalysts, such as low-valent titanium species, to form 1,3,5-triazines. researchgate.net Formal [3+2] cyclization reactions of nitriles with strained cyclic triphosphanes in the presence of acid can yield 1-aza-2,3,4-triphospholenium cations. nih.gov
Aromatic Substitution and Functionalization on the Fluorophenyl Moiety
The fluorophenyl ring of the molecule is susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom, activated by the aromatic system, can be displaced by various nucleophiles. evitachem.com This reaction is a common strategy for introducing new functional groups onto the fluorinated ring. For instance, compounds like 4-bromo-3-fluorobenzonitrile (B163030) serve as scaffolds where the fluorine atom can be substituted. ossila.com
Palladium-Catalyzed Reactions and Other Metal-Mediated Transformations for Benzonitrile Scaffolds
The benzonitrile scaffold is highly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Although the parent this compound lacks a typical halide handle for these reactions, derivatives containing bromine or iodine are excellent substrates.
Suzuki-Miyaura Coupling: A bromo-benzonitrile derivative can be coupled with a boronic acid to form a new C-C bond.
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. The synthesis of certain antimutagenic drugs begins with a Stille coupling reaction involving a 4-bromo-3-fluorobenzonitrile substrate. ossila.com
Heck Reaction: This reaction forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a palladium catalyst.
Isonitrile Insertion: Palladium catalysis can enable isonitrile insertion, providing a pathway to valuable isoindolinone derivatives. chemrxiv.org
These metal-mediated transformations are fundamental in diversifying the benzonitrile core structure for applications in drug discovery and materials science. ossila.comdntb.gov.ua
| Reaction Type | Coupling Partners | Catalyst System (Typical) | Result |
| Suzuki-Miyaura | Aryl Halide + Boronic Acid | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) bond formation |
| Stille | Aryl Halide + Organostannane | Pd(PPh₃)₄ | C(sp²)-C(sp²) bond formation |
| Heck | Aryl Halide + Alkene | Pd(OAc)₂, PPh₃, Base | Aryl-substituted alkene |
Regioselective Functionalization of this compound Derivatives
The regioselectivity of functionalization on derivatives of this compound is often directed by the electronic properties of existing substituents. For example, in benzonitrile derivatives containing a strongly electron-withdrawing group like a nitro (NO₂) group, regioselective C-nucleophilic substitution of a hydrogen atom can occur. researchgate.net The nitro group directs the incoming nucleophile to the ortho position. This type of reaction, known as vicarious nucleophilic substitution, allows for the introduction of functional groups at specific positions on the aromatic ring, a process that can be challenging to achieve through other means. researchgate.net
Table of Mentioned Chemical Compounds
| Chemical Name |
| This compound |
| 3-(4-Fluorophenyl)benzamide |
| 3-(4-Fluorophenyl)benzoic acid |
| Methyl 3-(4-fluorophenyl)benzoate |
| [3-(4-Fluorophenyl)phenyl]methanamine |
| 3-(4-Fluorophenyl)benzaldehyde |
| Lithium aluminum hydride |
| Diethyl ether |
| Diisobutylaluminium hydride |
| Tetrazole |
| 1,3,5-triazine |
| 1-aza-2,3,4-triphospholenium |
| 4-bromo-3-fluorobenzonitrile |
| Isoindolinone |
| Boronic acid |
| Organotin |
| Alkene |
| Sodium hydroxide |
| Sulfuric acid |
| Hydrochloric acid |
| Palladium |
| Platinum |
| Nickel |
| Azide (B81097) |
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 3-(4-Fluorophenyl)benzonitrile, NMR studies involving ¹H, ¹³C, and ¹⁹F nuclei are indispensable for confirming its constitution.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule. researchgate.net In ¹H NMR, the chemical shifts (δ) of the protons are influenced by their local electronic environment, and spin-spin coupling patterns reveal neighboring protons. The aromatic region of the ¹H NMR spectrum for this compound is expected to show complex multiplets corresponding to the eight distinct aromatic protons.
¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. hw.ac.ukudel.edu Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically recorded with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a chemically non-equivalent carbon atom. hw.ac.ukslideshare.net The chemical shifts in ¹³C NMR are sensitive to hybridization and the electronegativity of attached groups. For this compound, distinct signals are expected for the nitrile carbon, the fluorine-bonded carbon, the two carbons at the biphenyl (B1667301) linkage, and the remaining aromatic carbons.
Table 1: Predicted NMR Data for this compound Predicted chemical shift values based on analogous compounds and substituent effects. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling |
|---|---|---|
| ¹H | 7.20 - 7.90 | Multiplets |
| ¹³C | 110 - 165 (Aromatic/Quaternary C) | Singlets (decoupled) |
| ~118 (Nitrile C) | Singlet (decoupled) |
Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful tool for analyzing fluorinated organic compounds. wikipedia.orgslideshare.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. biophysics.orghuji.ac.il Furthermore, ¹⁹F NMR exhibits a very wide range of chemical shifts, making it exceptionally sensitive to subtle changes in the fluorine atom's electronic environment. thermofisher.com In the case of this compound, the ¹⁹F NMR spectrum would show a signal for the single fluorine atom. The precise chemical shift provides confirmation of the fluorine's position on the phenyl ring, and its coupling to nearby protons (³JHF and ⁴JHF) would result in a complex multiplet, providing further structural verification. thermofisher.com
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uha.fr These techniques are complementary and provide a unique "fingerprint" for a compound, allowing for the identification of functional groups. spectroscopyonline.com
For this compound, the FT-IR and Raman spectra would display characteristic bands confirming its key structural features:
Nitrile (C≡N) Stretch: A sharp, intense band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile.
Carbon-Fluorine (C-F) Stretch: A strong absorption band typically appears in the 1100-1250 cm⁻¹ region, indicative of the C-F bond. uwosh.edu
Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ range correspond to the stretching vibrations within the two phenyl rings.
Aromatic C-H Stretch: Signals above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region, and their pattern can give clues about the substitution pattern of the aromatic rings.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N | Stretch | 2220 - 2240 |
| C-F | Stretch | 1100 - 1250 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| Aromatic C-H | Stretch | > 3000 |
High-Resolution Mass Spectrometry Techniques in Purity and Structural Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₃H₈FN), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This analysis is crucial for verifying the identity and purity of a synthesized sample.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Formula | Calculated Exact Mass [M] | Common Adduct | Calculated m/z |
|---|---|---|---|
| C₁₃H₈FN | 197.0637 | [M+H]⁺ | 198.0715 |
X-ray Diffraction Studies for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom, leading to accurate bond lengths, bond angles, and torsion angles. For this compound, an X-ray crystal structure would reveal the dihedral angle between the two phenyl rings, a key conformational feature of biphenyl systems.
Furthermore, X-ray diffraction elucidates the packing of molecules in the crystal lattice, revealing the nature and geometry of intermolecular interactions. mdpi.commdpi.com In the crystal structure of this compound, one would expect to observe non-covalent interactions such as:
π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.
C-H···N Interactions: Weak hydrogen bonds between aromatic C-H groups and the nitrogen atom of the nitrile group.
C-H···F Interactions: Potential weak hydrogen bonds involving the fluorine atom.
These interactions govern the supramolecular architecture and influence the material's physical properties. nih.gov
Ultraviolet-Visible (UV-Vis) and Photophysical Studies of this compound Systems
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule as it absorbs light in the UV and visible regions. researchgate.net The resulting spectrum is characterized by one or more absorption bands, with the wavelength of maximum absorbance (λmax) corresponding to specific electronic transitions, typically π→π* transitions in aromatic systems like this compound. nih.gov The position and intensity of λmax are sensitive to the extent of conjugation and the nature of substituents on the aromatic rings. Photophysical studies, including fluorescence spectroscopy, could also be employed to investigate the molecule's emissive properties and excited-state dynamics.
Table 4: Mentioned Compounds
| Compound Name |
|---|
Theoretical and Computational Chemistry of 3 4 Fluorophenyl Benzonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a important tool for studying the electronic structure of molecules like 3-(4-Fluorophenyl)benzonitrile. orientjchem.orgruc.dkijstr.orgresearchgate.net This quantum mechanical method calculates the electronic properties of a molecule based on its electron density, offering a balance between accuracy and computational cost. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry, determining the most stable arrangement of atoms. orientjchem.orgresearchgate.net From this optimized structure, a wealth of information can be derived, including electronic properties, vibrational frequencies, and parameters related to chemical reactivity. orientjchem.orgprensipjournals.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. malayajournal.orgresearchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates that the molecule is more reactive. For this compound, the distribution of these orbitals is key. The HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is situated on the electron-deficient areas. DFT calculations are used to determine the energies of these orbitals and visualize their distribution, providing insights into intramolecular charge transfer processes. orientjchem.orgmalayajournal.org
Table 1: Representative FMO Parameters Calculated by DFT
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
Note: These values are representative for similar aromatic nitrile compounds and are typically calculated using methods like DFT/B3LYP.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. ajchem-a.comchemrxiv.orgresearchgate.net It helps in identifying the regions of a molecule that are rich or deficient in electrons, which is crucial for predicting how the molecule will interact with other chemical species. chemrxiv.org The MEP map displays different colors to represent varying electrostatic potential values on the molecule's surface. ajchem-a.comresearchgate.net
Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms. ajchem-a.comchemrxiv.org For this compound, these regions would be expected around the nitrogen atom of the nitrile group and the fluorine atom.
Blue Regions : Indicate positive electrostatic potential, corresponding to areas with low electron density or electron-poor regions. These sites are prone to nucleophilic attack. In this molecule, positive potential is expected around the hydrogen atoms of the phenyl rings. chemrxiv.org
Green Regions : Represent areas of neutral or near-zero potential. ajchem-a.com
The MEP map provides a clear picture of the molecule's polarity and is instrumental in understanding intermolecular interactions, such as hydrogen bonding. ajchem-a.com
DFT calculations are highly effective for computing the harmonic vibrational frequencies of molecules. nih.govuit.no These theoretical calculations are used to predict the infrared (IR) and Raman spectra of this compound. By comparing the computed vibrational frequencies with experimental spectroscopic data, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved. orientjchem.orgresearchgate.net
Typically, the calculated frequencies are scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. ajchem-a.com The strong correlation between the scaled theoretical wavenumbers and the experimental values confirms the accuracy of the optimized molecular structure and the computational method used. researchgate.net
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm-1) |
|---|---|---|
| C≡N stretching | Nitrile | 2220 - 2245 |
| C-F stretching | Fluoro-aromatic | 1200 - 1280 |
| Aromatic C-H stretching | Phenyl rings | 3000 - 3100 |
| Aromatic C=C stretching | Phenyl rings | 1450 - 1600 |
| C-H in-plane bending | Phenyl rings | 1000 - 1300 |
Note: These ranges are based on characteristic frequencies for the respective functional groups found in similar molecules. orientjchem.orgajchem-a.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into its conformational flexibility and behavior in a solution environment. nih.gov These simulations model the molecule's interactions with solvent molecules and with other solute molecules, offering a dynamic picture of its behavior that is not captured by static quantum chemical calculations.
By simulating the system over a period, MD can be used to explore the conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding the molecule's shape and how it might fit into a receptor site in a biological system. Furthermore, MD simulations can predict collective properties such as diffusion coefficients and radial distribution functions, which describe the local structure of the liquid or solution. nih.gov For instance, simulations of benzonitrile (B105546) have shown evidence of local antiparallel configurations in the liquid state due to Coulombic interactions. nih.gov
Ab Initio and Semi-Empirical Methods in Conformational Landscape Exploration
Alongside DFT, ab initio and semi-empirical methods are also employed to explore the conformational landscape of flexible molecules like this compound. conicet.gov.arcolumbia.eduresearchgate.net
Ab Initio Methods : These methods, such as Hartree-Fock (HF), are based on first principles of quantum mechanics without using empirical parameters. researchgate.net They can be computationally demanding but provide a high level of theory. They are often used as a benchmark for other methods or for molecules where electron correlation is less critical.
Semi-Empirical Methods : These methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data. wikipedia.org They are much faster than ab initio or DFT methods, making them suitable for preliminary conformational searches of large molecules or for screening large numbers of compounds. wikipedia.org The results, however, can be less accurate if the molecule under study is significantly different from those used to parameterize the method. wikipedia.org
A common strategy involves using faster semi-empirical methods to perform an initial broad search for stable conformers, followed by geometry optimization of the most promising structures using more accurate DFT or ab initio methods. conicet.gov.ar
Investigation of Non-Linear Optical (NLO) Properties through Computational Methods
Molecules with significant delocalized π-electron systems, often featuring electron-donating and electron-accepting groups, can exhibit non-linear optical (NLO) properties. researchgate.net Benzonitrile derivatives are frequently studied for their potential NLO applications. orientjchem.orgnih.gov Computational chemistry provides essential tools to predict and understand the NLO response of molecules like this compound. utm.my
The key parameters that determine a molecule's NLO activity are the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). orientjchem.org These properties can be calculated using quantum chemical methods, typically DFT. nih.gov A large hyperpolarizability value indicates a strong NLO response, making the material a candidate for applications in optical communications and data processing. researchgate.net
Note: The actual values are obtained through specific DFT calculations and are sensitive to the chosen functional and basis set. nih.gov
Applications of 3 4 Fluorophenyl Benzonitrile in Materials Science and Organic Synthesis
Role as a Key Building Block and Intermediate in Complex Molecule Synthesis
The presence of both a reactive nitrile group and a fluorinated biphenyl (B1667301) scaffold makes 3-(4-Fluorophenyl)benzonitrile a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its utility is particularly pronounced in the construction of heterocyclic compounds and as a precursor for more elaborate synthetic endeavors.
Synthesis of Heterocyclic Compounds and Scaffolds
The nitrile functionality in this compound serves as a versatile handle for the construction of various nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.
Quinazolines: The benzonitrile (B105546) moiety can participate in cyclization reactions to form quinazoline (B50416) rings. For instance, derivatives of 2-aminobenzonitrile (B23959) react with other nitriles under basic conditions, often facilitated by microwave irradiation, to yield 2-substituted-4-aminoquinazolines. This suggests that this compound could be a valuable precursor for synthesizing quinazolines bearing a 3-(4-fluorophenyl) substituent, a motif of interest in medicinal chemistry.
Pyridines and Pyrimidines: The synthesis of pyridine (B92270) and pyrimidine (B1678525) derivatives can be achieved through various condensation reactions involving nitrile-containing compounds. Multi-component reactions, in particular, offer a powerful strategy for the efficient assembly of these heterocyclic systems. The this compound can be envisioned as a key component in such reactions, leading to the incorporation of the fluorinated biphenyl group into these important heterocyclic scaffolds.
Tetrazoles: The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a fundamental method for the synthesis of tetrazoles. Benzonitriles can be converted to 5-phenyl-1H-tetrazoles by reacting with sodium azide and an ammonium (B1175870) salt in a suitable solvent like dimethylformamide (DMF). This reaction is catalyzed by various metal complexes, such as Co(II) complexes, which promote the cycloaddition under homogeneous conditions. Therefore, this compound is a direct precursor to 5-(3-(4-fluorophenyl)phenyl)-1H-tetrazole, a scaffold with potential applications in medicinal chemistry as a bioisostere for a carboxylic acid group.
| Heterocyclic Compound | Synthetic Approach | Potential Product from this compound |
| Quinazolines | Reaction of 2-aminobenzonitriles with nitriles | 2-(substituted)-4-amino-X-(3-(4-fluorophenyl)phenyl)quinazoline |
| Pyridines/Pyrimidines | Multi-component condensation reactions | Substituted pyridines/pyrimidines with a 3-(4-fluorophenyl)phenyl moiety |
| Tetrazoles | [2+3] Cycloaddition with azides | 5-(3-(4-fluorophenyl)phenyl)-1H-tetrazole |
Precursor for Advanced Organic Syntheses
Beyond the direct synthesis of heterocycles, this compound serves as a valuable starting material for more complex, multi-step synthetic sequences. The nitrile group can be transformed into a variety of other functional groups, such as amines, amides, and carboxylic acids, thereby opening up diverse synthetic pathways.
Multi-component reactions (MCRs) are a powerful tool in modern organic synthesis for the construction of complex molecules in a single step from three or more reactants. The nitrile group of this compound can participate in isonitrile-based MCRs, such as the Ugi and Passerini reactions, after appropriate functional group manipulation. This allows for the rapid generation of molecular diversity and the synthesis of compound libraries for drug discovery and materials science research.
Integration into Polymeric Materials and Organic Optoelectronics
The unique electronic and photophysical properties arising from the fluorinated biphenyl nitrile structure make this compound and its derivatives attractive candidates for incorporation into advanced materials, particularly for applications in electronics and optoelectronics.
Synthesis of Conjugated Polymers and Copolymers for Electronic Applications
Conjugated polymers, characterized by an extended π-system along the polymer backbone, are essential materials for organic electronic devices. The electronic properties of these polymers can be finely tuned by incorporating different aromatic units. Donor-acceptor (D-A) type conjugated copolymers have shown particular promise in enhancing the performance of organic solar cells and other devices.
Development of Materials for Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals
The field of organic optoelectronics heavily relies on materials with tailored photophysical and liquid crystalline properties. Derivatives of this compound have shown potential in both of these areas.
Organic Light-Emitting Diodes (OLEDs): Carbazole-benzonitrile derivatives have been developed as universal host materials for high-efficiency blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. The benzonitrile moiety acts as an electron-accepting unit, and the strategic placement of donor groups like carbazole (B46965) leads to bipolar host materials with efficient charge transport properties. The fluorine atom in the this compound structure can further modulate the electronic properties and stability of such materials.
Liquid Crystals: The rigid, rod-like structure of the biphenyl core in this compound is a common feature in liquid crystalline molecules. The nitrile group is a strongly polar substituent that often promotes the formation of nematic and smectic mesophases. Furthermore, the introduction of fluorine atoms into liquid crystal molecules is a well-established strategy to modify their physical properties, such as dielectric anisotropy, viscosity, and melting behavior. Fluorinated terphenyl and biphenyl liquid crystals are of particular interest for high-performance liquid crystal displays (LCDs). The this compound scaffold can be incorporated into more complex liquid crystal structures to fine-tune their mesomorphic and electro-optical properties.
| Application | Role of this compound Moiety | Key Properties |
| Conjugated Polymers | Building block for donor-acceptor copolymers | Tunable electronic properties, improved stability |
| OLEDs | Core structure for bipolar host materials | Efficient charge transport, high quantum efficiency |
| Liquid Crystals | Mesogenic core with polar and fluorine substituents | Modified dielectric anisotropy, viscosity, and mesophase behavior |
Electrochemical Applications of this compound Derivatives
The electrochemical behavior of organic molecules is of great interest for a variety of applications, including sensors, electrocatalysis, and energy storage. The presence of the electroactive nitrile group and the fluorinated aromatic system in this compound suggests that its derivatives could exhibit interesting electrochemical properties.
The electrochemical reduction of benzonitriles is a known process that can lead to the formation of radical anions or the corresponding amines, depending on the reaction conditions. The fluorine substituent on the phenyl ring can influence the reduction potential and the stability of the resulting intermediates. Studies on nitrile-terminated biphenyls have shown that the nitrile group can act as an anchoring group in single-molecule junctions, and the electronic transport properties are influenced by the torsion angle between the benzene (B151609) rings.
Furthermore, the electrochemical fluorination of organic compounds is an important industrial process, and conversely, the presence of fluorine can affect the electrochemical stability of a molecule. Derivatives of this compound could be explored as components in electrochemical sensors, for example, for the detection of fluoride (B91410) ions or other analytes through specific interactions that modulate their electrochemical response. The voltammetric behavior of such compounds would be a key characteristic in these applications. While specific and extensive electrochemical applications of this compound derivatives are still an emerging area of research, the foundational electrochemical properties of fluorinated benzonitriles suggest a promising potential for their use in various electrochemical systems.
Electrochemical Polymerization and Film Formation
There is currently no scientific literature available that describes the electrochemical polymerization of this compound. Consequently, no data exists regarding the formation of polymer films from this compound through electrochemical methods, nor are there any studies on the properties or potential applications of such a polymer.
Studies in Electro-Active Materials and Sensing Platforms
No research has been published on the incorporation of this compound into electro-active materials. Similarly, its application in the development of sensing platforms is not documented in the available scientific literature. Therefore, there are no research findings or data tables to present on its performance or utility in these areas.
Future Research Directions and Emerging Paradigms for 3 4 Fluorophenyl Benzonitrile
Development of Sustainable and Atom-Economical Synthetic Routes
The future of synthesizing 3-(4-Fluorophenyl)benzonitrile and its derivatives is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste, energy consumption, and use of hazardous materials.
Greener Cross-Coupling Reactions: Traditional methods for constructing the biaryl bond, such as the Suzuki-Miyaura coupling, are being re-evaluated to improve their environmental footprint. Future research will focus on developing catalytic systems that operate in benign solvents like water or ethanol, reducing the reliance on volatile organic compounds. Furthermore, the development of highly active catalysts, potentially based on earth-abundant metals, will allow for significantly lower catalyst loadings, minimizing metal contamination in the final product.
C-H Bond Activation: A paradigm shift from classical cross-coupling reactions towards direct C-H bond activation and arylation represents a significant leap in atom economy. Instead of pre-functionalizing both coupling partners (e.g., as a boronic acid and a halide), C-H activation allows for the direct coupling of a C-H bond on one arene with a halogenated partner. This approach eliminates steps, reduces waste, and is a key direction for the streamlined synthesis of this compound analogues.
Alternative Energy Inputs: The exploration of mechanochemistry and photoredox catalysis offers pathways to reduce energy consumption and solvent use.
Mechanochemistry , which uses mechanical force (e.g., ball milling) to drive reactions, can enable solvent-free or low-solvent synthesis, drastically reducing waste.
Photoredox catalysis utilizes visible light to initiate chemical transformations at ambient temperatures, offering an alternative to energy-intensive thermal methods.
A comparative overview of traditional versus emerging sustainable synthetic approaches is presented below.
| Feature | Traditional Synthesis (e.g., Classical Suzuki Coupling) | Emerging Sustainable Routes |
| Starting Materials | Often require pre-functionalization (e.g., boronic acids, organohalides) | Aims for direct C-H bond functionalization |
| Solvents | Typically organic solvents (e.g., Toluene, Dioxane) | Benign alternatives (e.g., Water, Ethanol) or solvent-free conditions |
| Energy Input | Often requires heating (thermal energy) | Ambient temperature (photochemistry) or mechanical energy |
| Atom Economy | Moderate; generates stoichiometric byproducts (e.g., borate (B1201080) salts) | High; minimizes byproduct formation |
| Catalyst Loading | Can be high, with potential for metal contamination | Focus on ultra-low catalyst loadings and recycling |
Exploration of Novel Reaction Pathways and Functionalization Strategies
Beyond its synthesis, significant research is directed towards discovering new ways to modify the this compound scaffold to generate novel derivatives with tailored properties.
Late-Stage Functionalization: A key goal is the development of methods for "late-stage functionalization," where modifications are introduced at the final stages of a synthetic sequence. This strategy is highly efficient for creating a library of related compounds from a common intermediate. For the this compound core, this could involve regioselective C-H activation to introduce new functional groups onto either of the phenyl rings, enabling rapid tuning of electronic or physical properties.
Photoredox and Electrocatalysis: Visible-light photoredox catalysis and electrochemistry are powerful tools for accessing unique reaction pathways. These methods can generate highly reactive radical intermediates under mild conditions, enabling transformations that are difficult to achieve with conventional thermal chemistry. Future work could explore the direct cyanation, amination, or trifluoromethylation of the biaryl backbone, driven by light or electricity, to create novel molecular architectures.
Advanced Materials Development from this compound Derivatives
The inherent properties of the fluorinated biaryl nitrile structure make it an excellent platform for the design of advanced organic materials. The rigidity of the biphenyl (B1667301) core, combined with the strong dipole moment of the nitrile group and the electronic influence of the fluorine atom, are key features for applications in liquid crystals and organic electronics.
Liquid Crystals: Cyanobiphenyls are a foundational class of liquid crystalline materials. The introduction of a fluorine atom, as in this compound, is a common strategy to modulate key properties such as dielectric anisotropy, viscosity, and clearing point. Future research will involve the synthesis of derivatives with varied alkyl or alkoxy chains to create mesogens with specific thermal ranges and electro-optical switching characteristics for use in next-generation display and photonics technologies.
Organic Electronics: The electronically tunable biaryl scaffold is also of interest in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The nitrile and fluoro groups can influence the frontier molecular orbital levels (HOMO/LUMO) of the material, which is critical for charge injection and transport. Research will focus on incorporating the this compound motif into larger conjugated systems to develop new host materials, emitters, or charge-transporting layers for high-performance electronic devices.
| Potential Derivative Class | Target Application | Key Modified Property |
| Alkoxy-substituted derivatives | Liquid Crystal Displays (LCDs) | Thermal range (mesophase stability), dielectric anisotropy |
| Extended conjugated systems | Organic Light-Emitting Diodes (OLEDs) | HOMO/LUMO energy levels, charge mobility, emission wavelength |
| Polymerized derivatives | High-performance polymers, gas separation membranes | Thermal stability, mechanical strength, permeability |
Synergistic Experimental and Computational Approaches in Chemical Research
The integration of computational chemistry with experimental synthesis is a powerful paradigm that accelerates the discovery and optimization of molecules and materials. This synergy is particularly valuable for designing derivatives of this compound.
Predictive Modeling: Computational tools, especially Density Functional Theory (DFT), can predict key molecular properties before a molecule is ever synthesized. This includes electronic properties (HOMO/LUMO energies), structural parameters (bond lengths, dihedral angles), and spectroscopic signatures. This predictive power allows researchers to screen large virtual libraries of potential derivatives and prioritize the most promising candidates for synthesis, saving significant time and resources.
Mechanism Elucidation: When developing new synthetic routes, understanding the reaction mechanism is crucial for optimization. Computational modeling can map out the entire energy landscape of a catalytic cycle, identify transition states, and explain observed selectivity. For instance, DFT studies can help elucidate the complex steps of a C-H activation or a photoredox catalytic cycle used to synthesize or functionalize this compound.
This synergistic workflow creates a feedback loop:
Design: Computational models are used to design new derivatives with desired properties.
Synthesis: The most promising candidates are synthesized in the laboratory.
Characterization: The properties of the new molecules are measured experimentally.
Refinement: Experimental results are used to validate and refine the computational models, improving their predictive accuracy for the next design cycle.
| Research Aspect | Experimental Approach | Computational Approach |
| Synthesis | Develops and optimizes new reaction conditions (catalyst, solvent, temperature). | Models reaction pathways and transition states to predict feasibility and selectivity. |
| Properties | Measures physical and electronic properties (e.g., melting point, UV-vis absorption). | Calculates molecular geometries, orbital energies, and spectral properties. |
| Materials Design | Synthesizes and tests derivatives in devices (e.g., LCD cells, OLEDs). | Screens virtual libraries to identify candidates with optimal electronic and structural properties. |
Q & A
Basic: What are the common synthetic routes for preparing 3-(4-Fluorophenyl)benzonitrile in academic research?
Methodological Answer:
Synthesis typically involves condensation or cross-coupling reactions. For example:
- Condensation with potassium β-butoxide : A base-mediated reaction in polar aprotic solvents (e.g., DMF) to couple fluorophenyl precursors with nitrile-containing intermediates, followed by reduction (e.g., NaBH₄) .
- Palladium-catalyzed cross-coupling : Buchwald-Hartwig or Suzuki-Miyaura reactions to introduce the 4-fluorophenyl group onto a benzonitrile scaffold. Catalyst systems like Pd(OAc)₂ with ligands (e.g., XPhos) optimize yield .
Key Considerations : Solvent choice (DMF, THF), temperature control (0–80°C), and purification via column chromatography or recrystallization.
Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing nitrile group directs electrophilic substitution to the meta position, while the 4-fluorophenyl group enhances electrophilicity via inductive effects. This facilitates nucleophilic attack in SNAr reactions .
- Steric Hindrance : Ortho-substituents on the benzene ring reduce reaction rates in coupling reactions. Computational modeling (DFT) or Hammett plots can quantify these effects .
Data Analysis : Compare reaction kinetics (e.g., rate constants) of this compound with analogs lacking fluorine or nitrile groups to isolate electronic contributions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic rings). SHELX software refines data with R₁ < 0.05 for high accuracy .
Advanced: What strategies resolve contradictions in reported crystallographic data for fluorophenyl-substituted benzonitriles?
Methodological Answer:
- Refinement Protocols : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (Uₑq) and hydrogen bonding constraints. Compare R-factors across datasets .
- Twinned Data Analysis : For crystals with twinning (common in fluorinated compounds), employ SHELXD to deconvolute overlapping reflections. Validate with PLATON’s TWINLAW .
Case Study : The orthorhombic crystal structure of a related compound (Pna1 space group, Z = 8) required iterative refinement to resolve disorder in the fluorophenyl moiety .
Basic: What are the key considerations in designing a purification protocol for this compound?
Methodological Answer:
- Crystallization : Use solvent pairs (e.g., ethanol/water) to exploit solubility differences. Monitor crystal growth at 0–4°C to minimize impurities .
- Chromatography : Normal-phase silica gel with hexane/ethyl acetate gradients (10–30% EA) separates nitrile byproducts. TLC (Rf ≈ 0.4) tracks elution .
Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures >98% purity .
Advanced: How does the 4-fluorophenyl group affect the electronic properties of benzonitrile derivatives in medicinal chemistry?
Methodological Answer:
- Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability (measured via shake-flask method) .
- Bioisosteric Effects : The 4-fluorophenyl group mimics phenyl in receptor binding but alters electron density, as shown in SAR studies of imidazopyridine analogs .
Case Study : In imidazo[1,2-a]pyridines, fluorophenyl substitution improved ligand efficiency (LE > 0.4) by balancing hydrophobic interactions and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
